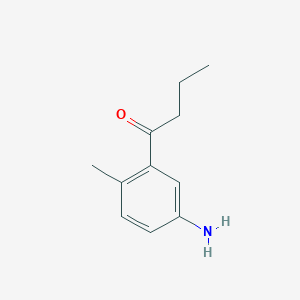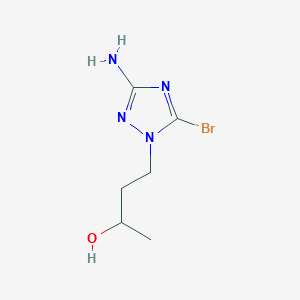
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol is a heterocyclic compound that features a triazole ring substituted with an amino group and a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The amino and bromine substituents can form hydrogen bonds and halogen bonds, respectively, with biological molecules, affecting their function. The triazole ring can also participate in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-bromo-1H-1,2,4-triazole: Lacks the butan-2-ol moiety.
4-(3-Amino-1H-1,2,4-triazol-1-yl)butan-2-ol: Lacks the bromine substituent.
4-(5-Bromo-1H-1,2,4-triazol-1-yl)butan-2-ol: Lacks the amino substituent
Uniqueness
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol is unique due to the presence of both amino and bromine substituents on the triazole ring, which can enhance its reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C6H11BrN4O |
|---|---|
Peso molecular |
235.08 g/mol |
Nombre IUPAC |
4-(3-amino-5-bromo-1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C6H11BrN4O/c1-4(12)2-3-11-5(7)9-6(8)10-11/h4,12H,2-3H2,1H3,(H2,8,10) |
Clave InChI |
LFCCNASPKNKSBH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1C(=NC(=N1)N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



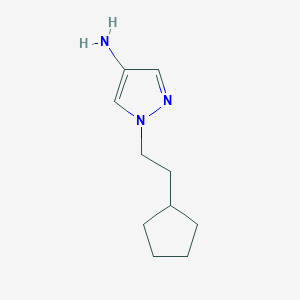
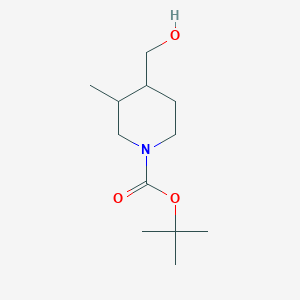
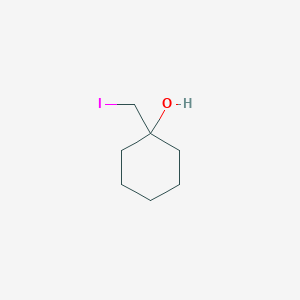

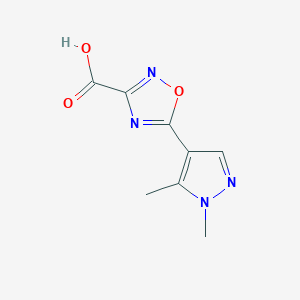
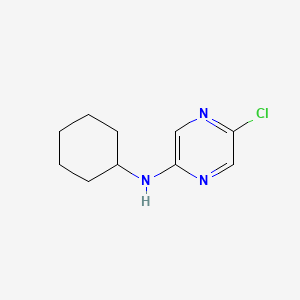
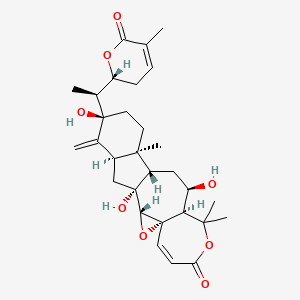
![Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13073840.png)
![1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13073847.png)

![1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13073857.png)
